3-(2,2-Dimethoxyethyl)-2-sulfanylideneimidazolidin-4-one
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Overview
Description
3-(2,2-Dimethoxyethyl)-2-sulfanylideneimidazolidin-4-one is a compound belonging to the class of imidazolidin-2-ones, which are known for their diverse biological activities. This compound features a unique structure with a dimethoxyethyl group and a sulfanylidene moiety, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethoxyethyl)-2-sulfanylideneimidazolidin-4-one typically involves the reaction of 1-(2,2-dimethoxyethyl)urea with sulfur-containing reagents under acidic conditions. One common method includes the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles . The starting materials, such as 2,2-dimethoxyethane-1-amine, react with isocyanates in benzene to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethoxyethyl)-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the dimethoxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted imidazolidin-2-ones.
Scientific Research Applications
3-(2,2-Dimethoxyethyl)-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethoxyethyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can lead to various biological effects, such as antimicrobial or antitumor activity .
Comparison with Similar Compounds
Similar Compounds
Imidazolidin-2-one derivatives: These compounds share the imidazolidin-2-one core structure and exhibit similar biological activities.
Thioimidazolidinones: Compounds with a thio group in place of the sulfanylidene group, showing comparable reactivity and applications.
Uniqueness
3-(2,2-Dimethoxyethyl)-2-sulfanylideneimidazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxyethyl group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(2,2-dimethoxyethyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3S/c1-11-6(12-2)4-9-5(10)3-8-7(9)13/h6H,3-4H2,1-2H3,(H,8,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERDJKLRKDJJKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1C(=O)CNC1=S)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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